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Compound of Interest

Compound Name: Secorapamycin B

CAS No.: 185107-79-3

Cat. No.: B1412474

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Secorapamycin B is a macrolide compound that belongs to the family of rapamycin derivatives. Rapamycin, also known as sirolimus, is a well-

studied natural product produced by the bacterium Streptomyces hygroscopicus, renowned for its potent immunosuppressive and anti-proliferative

properties.[1] These properties stem from its ability to inhibit the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth,

proliferation, and survival.[1] Secorapamycin B, along with its counterpart Secorapamycin A, are ring-opened products of rapamycin.[2]

Understanding the chemical structure and biological activity of these derivatives is crucial for several reasons, including the study of rapamycin's

degradation pathways, the development of novel rapamycin analogs with improved pharmacokinetic profiles, and the comprehensive analysis of

rapamycin-based therapeutics. This guide provides an in-depth exploration of the chemical structure, properties, and biological context of

Secorapamycin B.

The Chemical Architecture of Secorapamycin B
Secorapamycin B is a complex macrocyclic lactone that has undergone hydrolytic cleavage of the ester bond within the rapamycin macroring.

This ring-opening results in a linear carboxylic acid derivative.

Molecular Formula and Weight
The chemical identity of Secorapamycin B is defined by the following fundamental properties:

Molecular Formula: C₅₁H₈₁NO₁₄[3][4]

Molecular Weight: 932.19 g/mol [3][4]

Accurate Mass: 931.5657[3]

IUPAC Nomenclature and Structural Identifiers
The precise arrangement of atoms and stereochemistry in Secorapamycin B is captured by its systematic IUPAC name and other standardized

identifiers:

IUPAC Name: (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-Dihydroxy-22-((1S,3R,4R)-4-hydroxy-3-

methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-

pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid[4]

CAS Number: 185107-79-3[3][4]
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SMILES String:

CO(O1)C(=O)C(=O)N2CCCC[C@@H]2C(=O)O">C@@H\C(=C\C=C\C=C\C(C)CC(C)C(=O)\C(=C/C(C)C(=O)CC(O)C[C@@H]3CCOC)\C)\C[3]

The structural complexity of Secorapamycin B arises from its numerous stereocenters and the presence of a polyene chain. The SMILES string

and IUPAC name encode the specific three-dimensional arrangement of its atoms, which is critical for its interaction with biological targets.

Key Structural Features
The structure of Secorapamycin B can be dissected into several key functional and structural motifs:

Macrocyclic Core Remnant: The core of the molecule is a long carbon chain that was formerly part of the 31-membered macrolactone ring of

rapamycin.

Pipecolic Acid Moiety: A piperidine-2-carboxylic acid (pipecolic acid) unit is incorporated into the structure, a feature also present in the parent

rapamycin molecule.[1]

Cyclohexyl Group: A substituted cyclohexyl ring is a prominent feature, derived from the shikimic acid pathway during the biosynthesis of

rapamycin.[1]

Polyene Chain: A conjugated system of double bonds is present in the long carbon chain.

Multiple Hydroxyl and Methoxy Groups: The molecule is heavily functionalized with hydroxyl and methoxy groups, contributing to its polarity and

potential for hydrogen bonding.

Relationship to Rapamycin and Secorapamycin A
Secorapamycin B is a direct derivative of rapamycin. The formation of Secorapamycins A and B from rapamycin is a result of the hydrolysis of

the lactone (ester) bond in the macrocyclic ring of rapamycin. This process can occur under certain conditions, such as in aqueous solutions, and

is a key degradation pathway for rapamycin.[5][6]

The primary distinction between Secorapamycin A and Secorapamycin B lies in the degree of reduction of the polyketide chain. While

Secorapamycin A retains the same number of double bonds as the opened rapamycin ring, Secorapamycin B is a dihydroxy-derivative, indicating

the reduction of one of the keto groups in the original rapamycin structure to a hydroxyl group.

The following diagram illustrates the relationship between Rapamycin, Secorapamycin A, and Secorapamycin B.

Rapamycin
(Sirolimus)

Secorapamycin A

Hydrolysis
(Ring Opening)

Secorapamycin B

Reduction

Click to download full resolution via product page

Caption: Relationship between Rapamycin and its Secorapamycin derivatives.

Physicochemical Properties
A summary of the key physicochemical properties of Secorapamycin B is presented in the table below.
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Property Value Source

Molecular Formula C₅₁H₈₁NO₁₄ [3][4]

Molecular Weight 932.19 g/mol [3][4]

Accurate Mass 931.5657 [3]

CAS Number 185107-79-3 [3][4]

Biosynthesis and Chemical Synthesis
Biosynthesis
Secorapamycin B is not directly biosynthesized by Streptomyces hygroscopicus. Instead, it is a degradation product of rapamycin. The

biosynthesis of rapamycin itself is a complex process involving a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS)

machinery.[7] The biosynthesis starts with the precursor 4,5-dihydroxycyclohex-1-ene-carboxylic acid, which forms the cyclohexyl moiety.[1] The

polyketide chain is then elongated and subsequently cyclized with the incorporation of L-pipecolate.[7][8] The formation of Secorapamycin B
occurs post-biosynthetically through the hydrolysis and reduction of the parent rapamycin molecule.

Chemical Synthesis
The chemical synthesis of Secorapamycin B is not commonly reported in the literature, as it is primarily considered a degradation product or

impurity of rapamycin. However, its synthesis could theoretically be achieved through the controlled ring-opening and subsequent reduction of

rapamycin.

Biological Activity and Significance
The biological activity of Secorapamycin B is significantly attenuated compared to its parent compound, rapamycin. The immunosuppressive and

anti-proliferative effects of rapamycin are mediated by the formation of a ternary complex with the FK506-binding protein 12 (FKBP12) and the

FRB domain of mTOR.[9][10] The macrocyclic structure of rapamycin is crucial for maintaining the correct conformation to bridge these two

proteins.

The ring-opening that forms Secorapamycin B disrupts this critical three-dimensional structure. As a result, Secorapamycin B is reported to not

significantly affect mTOR function.[2] Studies on the closely related Secorapamycin A have shown that it has less than 4% of the potency of

rapamycin in a thymocyte proliferation assay.[5] It is highly probable that Secorapamycin B exhibits a similarly diminished biological activity

profile.

The primary significance of Secorapamycin B in a drug development context is as a degradation product and impurity of rapamycin. Its presence

in rapamycin formulations can impact the overall potency and stability of the drug product. Therefore, analytical methods for the detection and

quantification of Secorapamycin B are important for the quality control of rapamycin-based pharmaceuticals.

Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Secorapamycin B would typically be part of broader analytical methods

for rapamycin and its related substances. A general workflow for such an analysis is outlined below.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Rapamycin and
its Degradation Products
Objective: To separate and quantify rapamycin, Secorapamycin A, and Secorapamycin B in a sample.

Methodology:

Sample Preparation: Dissolve the sample containing rapamycin in a suitable organic solvent, such as acetonitrile or methanol.

Chromatographic System:
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Column: A reversed-phase C18 column is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent

(e.g., acetonitrile or methanol) is commonly employed.

Flow Rate: A typical flow rate is around 1 mL/min.

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.

Detection: UV detection at a wavelength of approximately 278 nm is suitable for these compounds. Mass spectrometry (LC-MS) can be used for

more sensitive and specific detection and identification.

Data Analysis: The retention times and peak areas are used to identify and quantify each component by comparison with reference standards.

The following diagram illustrates a typical analytical workflow for the characterization of Secorapamycin B.

Sample Preparation Chromatographic Separation Detection and Analysis

Rapamycin Sample Dissolution in
Organic Solvent Reversed-Phase HPLC UV/MS Detection Data Analysis

(Quantification)

Click to download full resolution via product page

Caption: Analytical workflow for Secorapamycin B characterization.

Conclusion
Secorapamycin B is a ring-opened and reduced derivative of the potent immunosuppressant rapamycin. While its biological activity is

significantly diminished compared to the parent compound, its chemical structure and formation are of considerable interest in the context of

rapamycin's stability and degradation. A thorough understanding of Secorapamycin B is essential for researchers and professionals involved in

the development, manufacturing, and quality control of rapamycin-based therapeutics. The analytical methods outlined in this guide provide a

framework for the accurate detection and quantification of this important related substance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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